![molecular formula C13H20N4O2 B1616433 Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane CAS No. 37337-65-8](/img/structure/B1616433.png)
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of formaldehyde with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane. It is widely used in various industrial applications due to its stability, durability, and resistance to heat and chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves a step-growth polymerization reaction. This reaction can be catalyzed by either acidic or basic conditions. The process begins with the reaction of phenol with formaldehyde to form hydroxymethyl phenol. This intermediate then reacts with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of a stable polymer network. The process may also involve the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phenolic compounds, while reduction reactions may yield reduced phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves the formation of a stable polymer network through the reaction of phenol and formaldehyde. The polymerization process is facilitated by the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which acts as a cross-linking agent. This results in a highly stable and durable polymer with unique chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde, but without the inclusion of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane.
Urea-formaldehyde resin: Another related polymer formed by the reaction of urea with formaldehyde.
Melamine-formaldehyde resin: A polymer formed by the reaction of melamine with formaldehyde.
Uniqueness
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which imparts additional stability and cross-linking to the polymer network. This results in enhanced mechanical properties and chemical resistance compared to other similar polymers .
Eigenschaften
CAS-Nummer |
37337-65-8 |
---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H6O.CH2O/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-6-4-2-1-3-5-6;1-2/h1-6H2;1-5,7H;1H2 |
InChI-Schlüssel |
NNMIKCDMTMJXQX-UHFFFAOYSA-N |
SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
Kanonische SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
Key on ui other cas no. |
37337-65-8 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.